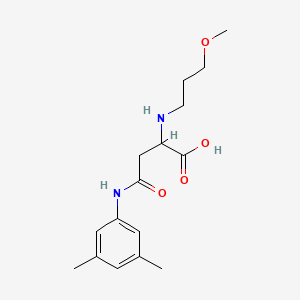

4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid, also known as DMAPB, is a synthetic compound that belongs to the class of N-acylated α-amino acids. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Analytical Chemistry Applications

Development of Analytical Tools : A study involved the synthesis of haptens similar in structure to the requested compound, which were used to develop a sensitive ELISA for analyzing organophosphorous insecticide residues in fruit samples. This demonstrates the utility of structurally related compounds in creating tools for detecting and quantifying chemical substances in agricultural samples (Zhang et al., 2008).

Organic Synthesis and Material Science

Crystallization and Polymorphism : Research on a compound with a similar functional group arrangement, focusing on its crystallization behavior and polymorph formation, provides insights into the crystalline properties of pharmaceutical compounds. This information is crucial for understanding the physical properties and stability of pharmaceuticals (Nakata et al., 2009).

Fluorescent Probes for Biological Applications : The synthesis and evaluation of a structurally related fluorescent probe for β-amyloids highlight the potential of such compounds in biomedical research, particularly for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Corrosion Inhibition

Green Corrosion Inhibitors : Schiff's bases derived from amino acids and aromatic aldehydes, including compounds with structural motifs similar to the query compound, have been investigated as environmentally friendly corrosion inhibitors for metals. These compounds show significant inhibition efficiency, highlighting the potential of related compounds in materials science and engineering applications (Gupta et al., 2016).

properties

IUPAC Name |

4-(3,5-dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-11-7-12(2)9-13(8-11)18-15(19)10-14(16(20)21)17-5-4-6-22-3/h7-9,14,17H,4-6,10H2,1-3H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRGRDQGNXFMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565936.png)

![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)

![5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one](/img/no-structure.png)

![3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride](/img/structure/B2565946.png)